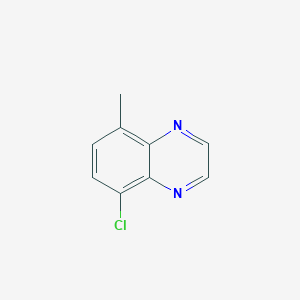
5-Chloro-8-methylquinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-8-methylquinoxaline is a heterocyclic compound that belongs to the quinoxaline family. It is characterized by a fused benzene and pyrazine ring structure with a chlorine atom at the 5th position and a methyl group at the 8th position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-8-methylquinoxaline typically involves the condensation of appropriate ortho-diamines with 1,2-dicarbonyl compounds. One common method includes the reaction of 4-chloro-2-nitrophenol with 4-chloro-2-aminophenol in the presence of hydrochloric acid and methacrylaldehyde. The reaction is carried out at elevated temperatures, around 90°C, followed by a series of purification steps to obtain the desired product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of large reaction kettles and controlled addition of reagents to ensure safety and high yield. The reaction mixture is typically neutralized, washed, and purified to achieve high purity levels suitable for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-8-methylquinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert it to dihydroquinoxalines.
Substitution: Halogen substitution reactions can introduce different functional groups at the chlorine position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxalines.
Substitution: Various substituted quinoxalines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Chloro-8-methylquinoxaline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Medicine: Research indicates its potential use in developing drugs for treating cancer, viral infections, and neurological disorders.
Industry: It is used in the production of dyes, pigments, and as a precursor for various organic materials .
Mecanismo De Acción
The mechanism of action of 5-Chloro-8-methylquinoxaline involves its interaction with specific molecular targets. It can bind to bacterial enzymes, inhibiting their activity and thus preventing bacterial growth. In cancer research, it has been found to interfere with cell division, leading to apoptosis of cancer cells. The exact pathways and molecular targets are still under investigation, but its ability to interact with DNA and proteins is a key factor in its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Quinoxaline: The parent compound without the chlorine and methyl substitutions.
5-Chloroquinoxaline: Similar structure but lacks the methyl group.
8-Methylquinoxaline: Similar structure but lacks the chlorine atom
Uniqueness
5-Chloro-8-methylquinoxaline is unique due to the presence of both chlorine and methyl groups, which enhance its chemical reactivity and biological activity. These substitutions make it more effective in certain applications compared to its unsubstituted or singly substituted counterparts .
Propiedades
Fórmula molecular |
C9H7ClN2 |
|---|---|
Peso molecular |
178.62 g/mol |
Nombre IUPAC |
5-chloro-8-methylquinoxaline |
InChI |
InChI=1S/C9H7ClN2/c1-6-2-3-7(10)9-8(6)11-4-5-12-9/h2-5H,1H3 |
Clave InChI |
BRIDIVNAPIOILN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=C(C=C1)Cl)N=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Hydroxy-7-methyl-2-[(pyridin-3-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B13657927.png)


![3,6-Dichlorothieno[3,2-c]pyridine](/img/structure/B13657955.png)








![3-Bromo-5-chloro-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13658000.png)
